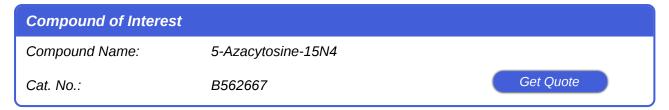


# 5-Azacytosine-15N4: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **5-Azacytosine-15N4**. This isotopically labeled compound is a critical tool for researchers studying DNA methylation and developing epigenetic therapies.

# **Chemical Properties and Structure**

5-Azacytosine is a heterocyclic compound and a structural analog of cytosine, a fundamental component of nucleic acids. The nitrogen atom at the 5th position of the triazine ring is the key modification that imparts its unique biological activity. The -15N4 isotope labeling provides a valuable tool for tracking the molecule in various biochemical and metabolic studies.

#### Structure:

- IUPAC Name: 4-amino-1,3,5-triazin-2(1H)-one-1,3,5,amino-15N4
- Chemical Formula: C₃H₄(15N)₄O
- Canonical SMILES: C1=NC(=O)NC(=N1)N (for unlabeled)

While specific experimental data for **5-Azacytosine-15N4** is not readily available in the public domain, the following tables summarize the known properties of the labeled compound and its unlabeled counterpart.



Table 1: Physicochemical Properties of 5-Azacytosine-15N4

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>4</sub> ( <sup>15</sup> N) <sub>4</sub> O	Santa Cruz Biotechnology[1]
Molecular Weight	116.06 g/mol	Santa Cruz Biotechnology[1]
Melting Point	>205°C (decomposes) (for unlabeled)	ChemicalBook[2]
Solubility	Slightly soluble in aqueous base and DMSO (for unlabeled)	ChemicalBook[2]
Appearance	White to off-white solid (for unlabeled)	ChemicalBook[2]

Table 2: Chemical Identifiers for 5-Azacytosine-15N4

Identifier	Value
CAS Number	1189895-68-8
PubChem CID	Not available

# **Synthesis and Purification**

The synthesis of **5-Azacytosine-15N4** would likely follow established protocols for the unlabeled compound, substituting a 15N-labeled precursor. A common synthetic route involves the condensation of a 15N-labeled dicyandiamide with formic acid.

# **General Synthesis Protocol (Adapted for 15N Labeling)**

This protocol is adapted from a patented method for the synthesis of unlabeled 5-azacytosine and would require a custom synthesis of 15N-dicyandiamide.

Materials:



- 15N-Dicyandiamide
- Anhydrous Formic Acid
- p-Toluenesulfonic acid (catalyst)
- Hydrochloric Acid (5%)
- Ammonia solution (30%)

#### Procedure:

- In a high-pressure reaction kettle, combine 15N-dicyandiamide, anhydrous formic acid, and a catalytic amount of p-toluenesulfonic acid.[3]
- Seal the reactor and heat the mixture to approximately 120°C with stirring.[3]
- After the reaction is complete, cool the reactor to room temperature. A solid product should precipitate.[3]
- · Collect the solid and transfer it to a reaction vessel.
- Add 5% hydrochloric acid to dissolve the crude product.[3]
- Filter the solution to remove any insoluble impurities.
- Neutralize the filtrate with a 30% ammonia solution to precipitate the 5-Azacytosine-15N4.
  [4]
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

### **Purification**

Purification of 5-Azacytosine can be achieved by recrystallization.

Method 1: Acid-Base Precipitation

As described in the synthesis protocol, dissolving the crude product in dilute acid and reprecipitating with a base is an effective purification step.[3]



#### Method 2: Recrystallization from DMSO/Methanol

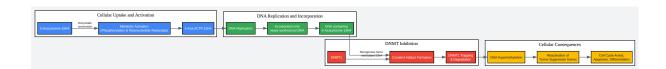
- Dissolve the crude 5-Azacytosine in a minimal amount of hot dimethyl sulfoxide (DMSO).
- Slowly add methanol to the hot solution until turbidity is observed.
- Allow the solution to cool slowly to room temperature, then chill to induce crystallization.
- Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

# **Biological Activity and Mechanism of Action**

5-Azacytosine and its nucleoside analog, 5-azacytidine, are potent inhibitors of DNA methyltransferases (DNMTs).[5][6] This inhibition leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making these compounds effective anticancer agents.[5][6]

## Signaling Pathway: DNA Methyltransferase Inhibition

5-Azacytosine, after being anabolized to its active deoxyribonucleoside triphosphate form, is incorporated into DNA during replication. The presence of nitrogen at the 5-position of the cytosine ring disrupts the normal catalytic mechanism of DNMTs. The enzyme forms a covalent bond with the 5-azacytosine residue, but the subsequent methylation and release steps are inhibited, leading to the irreversible trapping of the enzyme on the DNA.[7][8] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication.





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Figure 1. Mechanism of action of 5-Azacytosine-15N4.

# **Experimental Protocols**

The following are generalized protocols for in vitro studies involving 5-Azacytosine. Specific cell lines and experimental conditions may require optimization.

### **Cell Culture and Treatment**

- Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).
- Preparation of 5-Azacytosine-15N4 Stock Solution: Due to its instability in aqueous solutions, it is recommended to prepare a fresh stock solution of 5-Azacytosine-15N4 in DMSO or a suitable buffer immediately before use.
- Treatment: Dilute the stock solution to the desired final concentrations in fresh culture medium and add to the cells. Include a vehicle control (medium with the same concentration of DMSO without the compound).
- Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

## **Cell Viability Assay (MTT Assay)**

- After the treatment period, remove the culture medium.
- Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

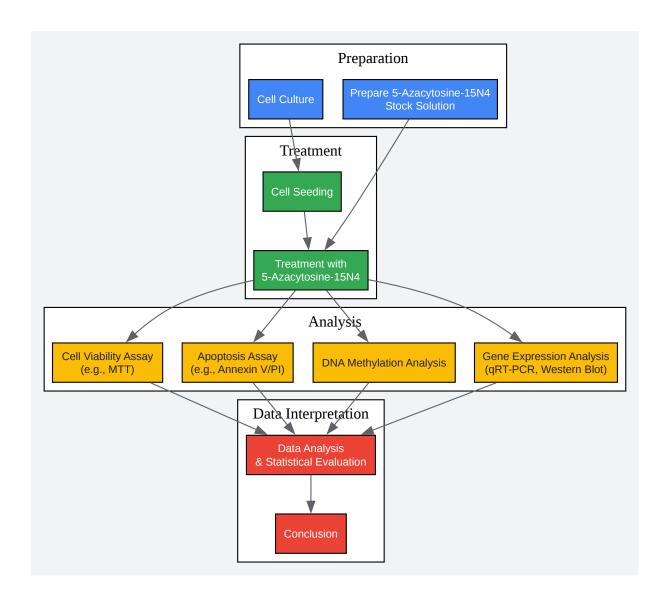


- Harvest cells by trypsinization and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

# **DNA Methylation Analysis (Global Methylation Assay)**

- Isolate genomic DNA from treated and control cells using a DNA extraction kit.
- Quantify the DNA concentration and ensure its purity.
- Use a global DNA methylation assay kit (e.g., ELISA-based) to determine the percentage of 5-methylcytosine in the genomic DNA according to the manufacturer's instructions.





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Figure 2. General experimental workflow for in vitro studies.

# **Spectral Data**

Specific, experimentally determined spectral data for **5-Azacytosine-15N4** is not widely available in peer-reviewed literature. The data presented below is for the unlabeled 5-



Azacytosine and the related nucleoside 5-Azacytidine and can be used as a reference for expected spectral characteristics.

# 15N NMR Spectroscopy (Reference Data for 5-Azacytidine)

A study on 5-azacytidine provides the following 15N NMR chemical shifts (in ppm, relative to external nitromethane) in DMSO-d6. These values can serve as an estimate for the expected shifts in **5-Azacytosine-15N4**.

Table 3: 15N NMR Chemical Shifts for 5-Azacytidine

Nitrogen Atom	Chemical Shift (ppm)
N-1	~140
N-3	~175
N-5	~350
Amino-N	~70

Note: These are approximate values derived from published spectra and may vary depending on experimental conditions.

# Mass Spectrometry (Reference Data for Unlabeled 5-Azacytosine)

The mass spectrum of unlabeled 5-azacytosine would show a molecular ion peak (M+) at m/z 112. For **5-Azacytosine-15N4**, the molecular ion peak is expected at m/z 116. Fragmentation patterns would likely involve the loss of isocyanic acid (HNCO) and other small neutral molecules.

## Conclusion

**5-Azacytosine-15N4** is an invaluable tool for researchers investigating the mechanisms of DNA methylation and the effects of its inhibition. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activity. While specific



experimental data for the labeled compound is limited, the information provided for the unlabeled analog serves as a strong basis for experimental design and data interpretation. As a key compound in the field of epigenetics, further characterization of **5-Azacytosine-15N4** will undoubtedly contribute to advancements in cancer research and drug development.

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